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molecular formula C12H19N3O2 B8773341 tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate CAS No. 187339-13-5

tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate

Cat. No. B8773341
M. Wt: 237.30 g/mol
InChI Key: LNGSPBARAFUWCQ-UHFFFAOYSA-N
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Patent
US06008213

Procedure details

10% Pd/C (106.4 mg, 0.10 mmole) was added to a solution of 2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide (126.7 mg, 0.5 mmole) and cyclohexene (0.25 mL, 0.25 mmole) in absolute EtOH (5 mL), and the mixture was heated to reflux. After 16 hr, the reaction was filtered through celite® and the filtrate was concentrated. The residue was combined with the residue obtained from a separate preparation (0.5 mmole scale), and the combined materials were purified by silica gel chromatography (5% MeOH/CHCl3). The title compound (148.4 mg, 63% based on 1 mmole of 2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide) was obtained as a yellow oil: TLC (5% MeOH/CHCl3) Rf 0.43; 1H NMR (400, CDCl3) δ 8.05-8.12 (m, 1 H), 7.37-7.46 (m, 1 H), 6.53-6.61 (m, 1 H), 6.41 (d, J=8.3 Hz, 1 H), 5.12 (br s, 1 H), 4.86 (br s, 1 H), 3.26-3.51 (m, 4 H), 1.44 (s, 9 H); MS (ES) m/e 238 (M+H)+.
Name
2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide
Quantity
126.7 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
106.4 mg
Type
catalyst
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N+:13]=1[O-])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C1CCCCC=1>CCO.[Pd]>[C:1]([NH:8][CH2:9][CH2:10][NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide
Quantity
126.7 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCNC1=[N+](C=CC=C1)[O-]
Name
Quantity
0.25 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
106.4 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
obtained from a separate preparation (0.5 mmole scale)
CUSTOM
Type
CUSTOM
Details
the combined materials were purified by silica gel chromatography (5% MeOH/CHCl3)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCCNC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 148.4 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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